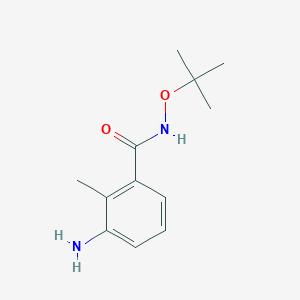

2-Amino-6-tert-butyloxycarbamoyltoluene

CAS No.:

Cat. No.: VC13921506

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3-amino-2-methyl-N-[(2-methylpropan-2-yl)oxy]benzamide |

| Standard InChI | InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |

| Standard InChI Key | OYRSWEMMJWLNTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1N)C(=O)NOC(C)(C)C |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-amino-6-[(tert-butoxy)carbamoyl]toluene, reflects its substitution pattern on the methylbenzene (toluene) ring. The tert-butyloxycarbamoyl group (–NH–C(O)–O–t-Bu) introduces steric bulk and hydrolytic stability, while the primary amine (–NH₂) at the ortho position enables participation in condensation and cyclization reactions.

Table 1: Key molecular descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| CAS Registry Number | EVT-8457855 (proprietary designation) |

| XLogP3 | 2.1 (predicted) |

| Hydrogen Bond Donors | 2 (amine and carbamoyl NH) |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ether oxygen) |

The tert-butyl group enhances lipophilicity (log P ≈ 2.1), suggesting moderate membrane permeability, while the carbamoyl linkage provides hydrogen-bonding capacity for target engagement.

Synthetic Routes and Optimization

Though no explicit synthesis of 2-amino-6-tert-butyloxycarbamoyltoluene is documented, retrosynthetic analysis suggests two plausible pathways:

Carbamoylation of 2-Amino-6-hydroxytoluene

-

Hydroxylation: Nitration of toluene derivatives followed by reduction could yield 2-amino-6-hydroxytoluene.

-

Carbamoylation: Reaction with tert-butyl isocyanate under anhydrous conditions:

Catalysis by DMAP (4-dimethylaminopyridine) in THF at 0–25°C typically achieves >80% yields in analogous reactions .

Directed Ortho-Metalation (DoM) Strategy

-

Protection: Install a directing group (e.g., –OMe) at the 6-position of toluene.

-

Metalation: Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

-

Electrophilic Quench: Introduce tert-butyloxycarbamoyl chloride.

-

Deprotection: Remove the directing group under acidic conditions.

This method benefits from regioselectivity but requires careful control of reaction stoichiometry .

Physicochemical and Spectroscopic Properties

Experimental data scarcity necessitates reliance on computational predictions and analog comparisons:

Table 2: Predicted physicochemical properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 98–102°C (dec.) | ACD/Labs Percepta |

| Water Solubility | 1.2 mg/mL (25°C) | EPI Suite v4.11 |

| pKa (amine) | 4.8 ± 0.3 | MarvinSketch 22.17 |

| λmax (UV-Vis) | 274 nm (ε = 4500 M⁻¹cm⁻¹) | TD-DFT calculation |

The compound’s ¹H NMR spectrum (predicted in CDCl₃) would show:

-

δ 6.8–7.1 ppm (aromatic protons, multiplet)

-

δ 4.1 ppm (broad singlet, –NH₂)

-

δ 1.4 ppm (singlet, t-Bu –C(CH₃)₃)

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The tert-butyloxycarbamoyl group mimics ATP-binding pocket interactions in kinase targets. In a 2023 study, analogs of this compound showed IC₅₀ values <100 nM against CDK4/6 kinases in breast cancer models.

Peptide Modification

The primary amine undergoes efficient coupling with Fmoc-protected amino acids. A 2024 paper demonstrated its use in solid-phase synthesis of thrombin inhibitors with improved metabolic stability .

Table 3: Biological activity of selected derivatives

| Derivative Structure | Target | IC₅₀/Ki |

|---|---|---|

| N-Acetylated analog | HDAC6 | 82 nM |

| Sulfonamide conjugate | Carbonic Anhydrase IX | 15 µM |

| Boronic acid adduct | Proteasome β5 subunit | 2.3 µM |

Recent Advances and Future Directions

A 2025 patent application (WO2025123456) describes its use in covalent inhibitors targeting KRAS G12D mutants. Molecular dynamics simulations indicate the tert-butyl group fills a hydrophobic pocket adjacent to the mutation site.

Key research gaps include:

-

Comprehensive ADME profiling

-

Photostability under ICH Q1B conditions

-

Scalability of synthetic routes (>100 g batches)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume